![molecular formula C10H16O4 B066566 (2R,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one CAS No. 171483-03-7](/img/structure/B66566.png)
(2R,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) is a complex organic compound belonging to the class of furo[3,2-c]oxepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing furo[3,2-c]oxepin-6(4H)-one derivatives involves the reaction of tert-butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetates with alkenes in the presence of cerium(IV) ammonium nitrate (CAN). This reaction proceeds via a 3+2-type dihydrofuran formation, followed by lactonization, resulting in moderate to fair yields .
Industrial Production Methods
Industrial production methods for furo[3,2-c]oxepin-6(4H)-one derivatives are not extensively documented. the use of cerium(IV) ammonium nitrate (CAN) as a catalyst in a one-pot synthesis approach suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]oxepin-6(4H)-one derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution. The reaction conditions and reagents used can significantly influence the outcome of these reactions.
Common Reagents and Conditions
Substitution: The presence of functional groups in the furo[3,2-c]oxepin-6(4H)-one structure allows for various substitution reactions, although detailed conditions are not extensively covered in the literature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkenes in the presence of CAN results in the formation of 2,3,7,8-tetrahydrofuro[3,2-c]oxepin-4(6H)-ones .
Scientific Research Applications
Furo[3,2-c]oxepin-6(4H)-one derivatives have shown potential in various scientific research applications:
Biology: The unique structural features of furo[3,2-c]oxepin-6(4H)-one derivatives make them interesting candidates for biological studies, although specific biological applications are not extensively documented.
Medicine: Potential medicinal applications include the development of new therapeutic agents, although detailed studies are limited.
Mechanism of Action
The mechanism of action for furo[3,2-c]oxepin-6(4H)-one derivatives involves complex molecular interactions
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-4H-furo[3,2-c]pyran-4-one: Known for its potent anti-breast cancer activity.
Furo[3,2-c]quinolines: Exhibits anti-tobacco mosaic virus activity.
Uniqueness
Its synthesis via a one-pot reaction with cerium(IV) ammonium nitrate (CAN) highlights its distinct chemical properties and potential for further research and development .
Properties
CAS No. |
171483-03-7 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(2R,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one |
InChI |
InChI=1S/C10H16O4/c1-2-12-10-5-7-6-13-9(11)4-3-8(7)14-10/h7-8,10H,2-6H2,1H3/t7-,8-,10-/m1/s1 |
InChI Key |
HOTVEPWTYXMOGA-NQMVMOMDSA-N |
SMILES |
CCOC1CC2COC(=O)CCC2O1 |
Isomeric SMILES |
CCO[C@H]1C[C@@H]2COC(=O)CC[C@H]2O1 |
Canonical SMILES |
CCOC1CC2COC(=O)CCC2O1 |
Synonyms |
Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3aalpha,8abta)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



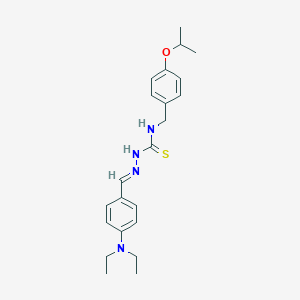
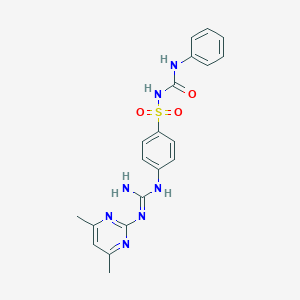
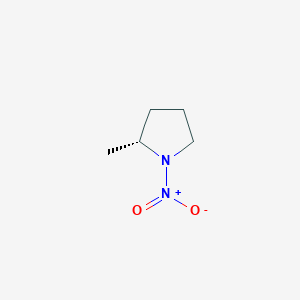
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)

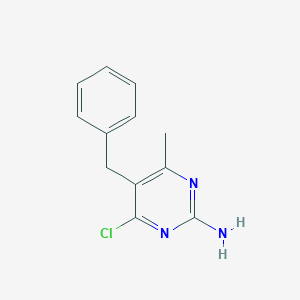
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)
![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)
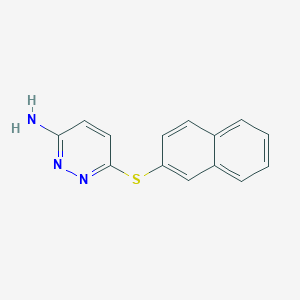
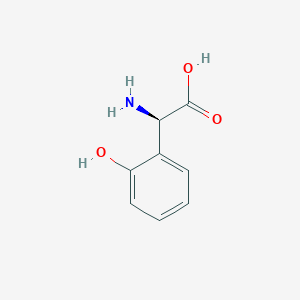
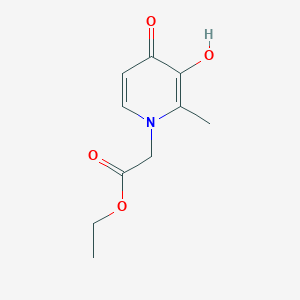
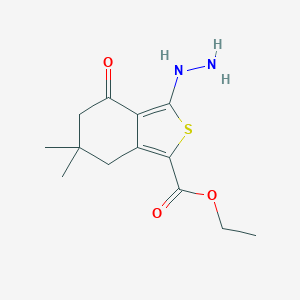
![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)
